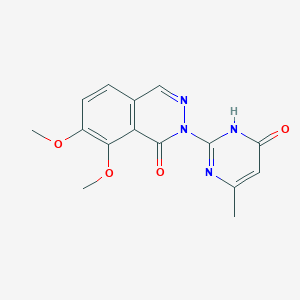![molecular formula C17H15N3OS B15119089 2-{[4-(4-Methylphenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B15119089.png)
2-{[4-(4-Methylphenyl)phthalazin-1-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-Methylphenyl)phthalazin-1-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines a phthalazine ring with a sulfanylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Methylphenyl)phthalazin-1-yl]sulfanyl}acetamide typically involves the reaction of 4-(4-methylphenyl)phthalazin-1-yl chloride with thioacetamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(4-Methylphenyl)phthalazin-1-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, organic solvents, and bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phthalazine derivatives.
Substitution: Substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-Methylphenyl)phthalazin-1-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[4-(4-Methylphenyl)phthalazin-1-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The phthalazine ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfanylacetamide group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(Aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound shares a similar sulfanylacetamide group but has a different heterocyclic ring structure.
2-(4-{[4-(4-methylphenyl)phthalazin-1-yl]amino}phenyl)acetamide: Similar in structure but with an amino group instead of a sulfanyl group.
Uniqueness
2-{[4-(4-Methylphenyl)phthalazin-1-yl]sulfanyl}acetamide is unique due to its combination of a phthalazine ring and a sulfanylacetamide group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H15N3OS |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-[4-(4-methylphenyl)phthalazin-1-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H15N3OS/c1-11-6-8-12(9-7-11)16-13-4-2-3-5-14(13)17(20-19-16)22-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21) |
InChI-Schlüssel |
RYWFVTREVKTGPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15119013.png)
![5-(6-Fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119015.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15119021.png)
![2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B15119031.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine](/img/structure/B15119036.png)
![6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B15119041.png)
![3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15119049.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B15119062.png)
![4-{5-[1-(Furan-2-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15119065.png)
![2-(Benzenesulfonyl)-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15119075.png)
![3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15119077.png)
![1-(3-Methoxyphenyl)-4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B15119086.png)
![N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B15119090.png)
